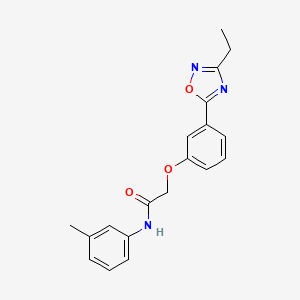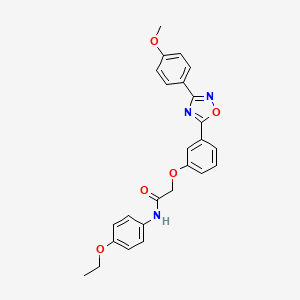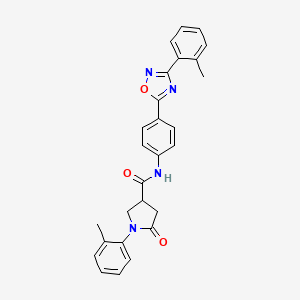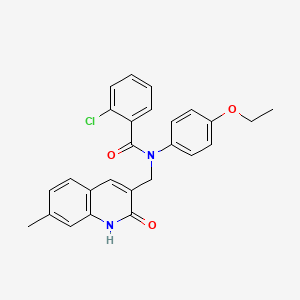
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide, also known as Boc-MLF, is a small molecule inhibitor that has been used in scientific research for its ability to selectively block the activity of a specific receptor. This receptor, known as formyl peptide receptor 1 (FPR1), plays a key role in the immune system and has been implicated in a number of diseases including cancer, inflammation, and infection. In
Mechanism of Action
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide selectively binds to FPR1 and blocks its activity. This receptor is activated by specific peptides that are produced during infection or inflammation. When activated, FPR1 triggers a signaling cascade that leads to the recruitment of immune cells to the site of infection or inflammation. By blocking the activity of FPR1, N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide prevents this signaling cascade from occurring, which can have downstream effects on immune cell function and disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide are largely related to its ability to block the activity of FPR1. In vitro studies have shown that N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide can inhibit the migration of immune cells towards chemotactic stimuli, suggesting that it may be useful in the treatment of diseases characterized by excessive inflammation. In vivo studies have also shown that N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide can reduce the severity of inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide in lab experiments is its selectivity for FPR1. This allows researchers to specifically block the activity of this receptor without affecting other receptors or signaling pathways. However, one limitation of using N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is that it has a relatively short half-life, which can make it difficult to use in long-term studies. Additionally, the synthesis of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is relatively complex and requires specialized equipment and expertise.
Future Directions
There are a number of potential future directions for research on N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of FPR1. Additionally, researchers are interested in exploring the potential therapeutic applications of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide in diseases characterized by excessive inflammation or immune cell recruitment. Finally, there is also interest in understanding the downstream effects of FPR1 inhibition on immune cell function and disease progression.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amine group on the piperidine ring using Boc anhydride to form Boc-protected piperidine. The second step involves the reaction of Boc-protected piperidine with 3-oxopropyl benzenesulfonamide to form N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has been used extensively in scientific research as a tool to study the function of FPR1. This receptor is expressed on a variety of immune cells and plays a key role in the recruitment of immune cells to sites of infection or inflammation. By selectively blocking the activity of FPR1 with N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide, researchers can study the downstream effects of this inhibition on immune cell function and disease progression.
properties
IUPAC Name |
N-tert-butyl-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-15-11-13-21(14-12-15)18(22)10-7-16-5-8-17(9-6-16)25(23,24)20-19(2,3)4/h5-6,8-9,15,20H,7,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFIVODFDDEJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-4-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)


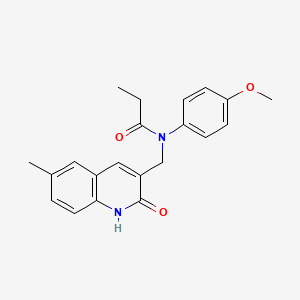
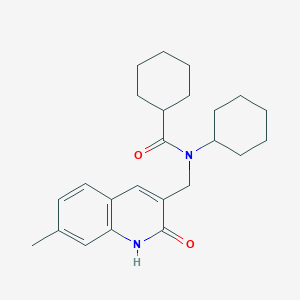

![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
